molecular formula C25H23N3O6S2 B11981413 4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Cat. No.: B11981413
M. Wt: 525.6 g/mol
InChI Key: SYNJIPMURYFXBA-DQRAZIAOSA-N
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Description

4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multi-step organic reactions. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling and subsequent functionalization to introduce the butanoic acid group. Common reagents used in these reactions include ethyl chloroformate, thiosemicarbazide, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups onto the compound .

Scientific Research Applications

4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid apart is its unique combination of functional groups and structural motifs. This allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23N3O6S2

Molecular Weight

525.6 g/mol

IUPAC Name

4-[(5Z)-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C25H23N3O6S2/c1-2-34-16-11-9-15(10-12-16)26-19(29)14-28-18-7-4-3-6-17(18)21(23(28)32)22-24(33)27(25(35)36-22)13-5-8-20(30)31/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,26,29)(H,30,31)/b22-21-

InChI Key

SYNJIPMURYFXBA-DQRAZIAOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCC(=O)O)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCC(=O)O)C2=O

Origin of Product

United States

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